molecular formula C18H25FN2O B2652722 N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-fluorobenzamide CAS No. 953931-92-5

N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-fluorobenzamide

Cat. No.: B2652722
CAS No.: 953931-92-5
M. Wt: 304.409
InChI Key: OPDFDPVMTTWJAI-UHFFFAOYSA-N
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Description

N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-fluorobenzamide is a chemical compound with the molecular formula C18H25FN2O. This compound is known for its versatile applications in scientific research, particularly in the fields of drug development and molecular interaction studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-fluorobenzamide typically involves the coupling of a piperidine derivative with a fluorobenzamide moiety. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing palladium catalysts and boron reagents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-fluorobenzamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-fluorobenzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Utilized in studies of protein-protein interactions and cellular signaling pathways.

    Medicine: Shows promise in drug development, particularly for targeting neurological disorders.

    Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. The piperidine nucleus is a pivotal component in drug discovery, known for its diverse pharmacophoric features. This compound may interact with various receptors and enzymes, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-cyclopentylpiperidin-4-yl)methyl]-4-fluorobenzamide
  • N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(4-fluorophenoxy)acetamide
  • N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(4-methoxyphenyl)acetamide

Uniqueness

N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-fluorobenzamide is unique due to its specific fluorobenzamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable tool in scientific research and drug development.

Properties

IUPAC Name

N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25FN2O/c19-17-8-4-3-7-16(17)18(22)20-13-14-9-11-21(12-10-14)15-5-1-2-6-15/h3-4,7-8,14-15H,1-2,5-6,9-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPDFDPVMTTWJAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCC(CC2)CNC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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